molecular formula C3H4Br2O2 B570911 2,3-Dibromopropionic-2,3,3-D3 acid CAS No. 117662-58-5

2,3-Dibromopropionic-2,3,3-D3 acid

Cat. No.: B570911
CAS No.: 117662-58-5
M. Wt: 234.889
InChI Key: ZMYAKSMZTVWUJB-FUDHJZNOSA-N
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Description

Historical Context of Brominated and Deuterated Organic Acids

The development of brominated organic acids traces its origins to the mid-19th century when bromine was first discovered by Antoine-Jérôme Balard in 1826 at Montpellier, France. Balard's discovery emerged from his investigation of residues from sea salt manufacture, where he liberated the element by passing chlorine through aqueous solutions containing magnesium bromide. The similarity of his procedure to chlorine preparation suggested to Balard that he had obtained a new element with properties analogous to chlorine, leading the French Academy of Sciences to suggest the name bromine from the Greek word "bromos," meaning "bad smell" or "stench".

The subsequent development of brominated organic compounds began with the industrial synthesis of bromine from natural salt deposits and brines, which became the main sources for bromine and its derivatives. The bromine industry established its foundation in 1865 when Adolf Frank successfully isolated the element from mother liquor remaining after potassium chloride crystallization from Stassfurt carnallite deposits. Frank's original batch process involved treating brine containing approximately 3 grams of bromine per liter with manganese ore and sulfuric acid at elevated temperatures, achieving bromine production through oxidation reactions. This foundational work established the technological basis for subsequent brominated organic acid synthesis.

The evolution of brominated carboxylic acid synthesis advanced significantly with the development of the Hell-Volhard-Zelinski reaction, which enabled the systematic production of alpha-brominated carboxylic acids using phosphorus tribromide and bromine mixtures. This reaction mechanism involves phosphorus tribromide catalyzed conversion of carboxylic acids to acid bromides and hydrogen bromide, followed by enolization and nucleophilic attack on bromine molecules to yield alpha-bromo acid bromides. The resulting compounds undergo hydrolysis to produce the desired alpha-bromo acids, establishing a reliable synthetic pathway for brominated organic acids including 2,3-dibromopropionic acid.

Deuterium labeling technology emerged as a parallel development in the 20th century, revolutionizing analytical chemistry and mechanistic studies through isotopic substitution techniques. The incorporation of deuterium into organic molecules began with simple hydrogen-deuterium exchange reactions and evolved to encompass sophisticated labeling strategies for complex molecular structures. These developments provided researchers with powerful tools for tracking molecular transformations, studying reaction mechanisms, and developing internal standards for analytical applications.

Significance of 2,3-Dibromopropionic-2,3,3-D3 Acid in Chemical Research

This compound represents a specialized deuterium-labeled derivative of 2,3-dibromopropionic acid, where three hydrogen atoms at specific positions have been replaced with deuterium isotopes. The parent compound, 2,3-dibromopropionic acid, possesses the molecular formula C3H4Br2O2 with a molecular weight of 231.87 grams per mole. The deuterated analog incorporates deuterium atoms at the 2,3,3-positions, resulting in a molecular weight increase of approximately 3 atomic mass units due to isotopic substitution.

The structural significance of this compound lies in its unique combination of halogen substitution and isotopic labeling, creating a molecule with distinct analytical properties and research applications. The presence of two bromine atoms at adjacent carbon positions creates a dibrominated propanoic acid framework with characteristic reactivity patterns. The melting point of the parent compound ranges from 64-66 degrees Celsius, with a boiling point of 160 degrees Celsius at 20 millimeters of mercury pressure. These physical properties reflect the influence of bromine substitution on molecular interactions and thermal behavior.

The analytical utility of this compound stems from its application as a surrogate standard in environmental and analytical chemistry. Chemical shift imaging analysis utilizing this compound has been demonstrated in multiplex sample nuclear magnetic resonance methodology, where the deuterium labels provide distinct spectroscopic signatures for quantitative analysis. The compound serves as an internal standard for extraction and determination of haloacetic acids in drinking water analysis, leveraging the similar chemical behavior of the deuterated analog while providing isotopic distinction for analytical measurements.

The research significance extends to mechanistic studies where deuterium labeling enables investigation of reaction pathways and metabolic processes. The incorporation of deuterium at specific positions allows researchers to track molecular transformations through isotopic signatures, providing insights into chemical and biological processes involving brominated organic acids. This capability proves particularly valuable in environmental chemistry studies examining the fate and transport of halogenated compounds in natural systems.

Overview of Deuterium Labeling in Organic Chemistry

Deuterium labeling has emerged as a fundamental technique in modern organic chemistry, enabling researchers to investigate reaction mechanisms, study metabolic pathways, and develop analytical standards through isotopic substitution. The strategic incorporation of deuterium atoms into organic molecules provides distinct advantages over traditional analytical approaches, offering enhanced sensitivity, specificity, and mechanistic insight in chemical investigations.

Contemporary deuterium labeling methodologies encompass diverse synthetic strategies ranging from hydrogen isotope exchange reactions to direct incorporation through specialized reagents. Hydrogen isotope exchange represents a widely utilized approach where deuterium sources such as deuterium oxide or deuterated solvents facilitate isotopic substitution under appropriate reaction conditions. This technique has been successfully demonstrated on benzylic positions, alkyl side chains, and aromatic systems, with electron-rich substrates such as anilines, phenols, and benzoic acids showing particularly favorable deuteration outcomes.

Advanced labeling techniques include photochemical deuteration methods that utilize visible-light induced processes for isotopic incorporation into drug molecules and natural products. These approaches often enable late-stage deuteration of complex molecular structures under mild reaction conditions, expanding the scope of compounds accessible for deuterium labeling. Despite the appealing features of photochemical methods, this field remains in its developmental stages with significant potential for future advancement.

Deuterium oxide labeling has gained prominence in proteome-wide protein turnover studies, demonstrating the versatility of deuterium incorporation in biological systems. Research utilizing 6% deuterium oxide in culture medium has enabled measurement of protein synthesis kinetics and secretome flux at proteome scale, providing insights into cellular metabolism and protein dynamics. This approach incorporates deuterium primarily into non-essential amino acids not supplemented in media, enabling mass spectrometry analysis of isotope incorporation rates.

The analytical advantages of deuterium labeling stem from the distinct mass spectrometric and nuclear magnetic resonance properties of deuterated compounds compared to their protiated analogs. Mass spectrometry readily distinguishes deuterated molecules through characteristic mass shifts, enabling precise quantification and identification in complex mixtures. Nuclear magnetic resonance spectroscopy benefits from deuterium's different magnetic properties, providing enhanced spectral resolution and simplified coupling patterns that facilitate structural analysis.

Deuterium Labeling Application Technique Advantages Limitations
Hydrogen Isotope Exchange D2O or deuterated solvents Broad substrate scope, mild conditions Limited selectivity, incomplete exchange
Photochemical Deuteration Visible light catalysis Late-stage labeling, complex molecules Limited precedent, specialized equipment
Direct Incorporation Deuterated reagents High selectivity, specific positions Reagent availability, synthetic complexity
Proteome Labeling D2O culture medium Whole system analysis Biological complexity, interpretation challenges

The development of deuterium labeling technology continues to advance through improved synthetic methodologies and expanded applications in chemical research. Recent advances emphasize the synthesis of deuterium-labeled compounds through diverse routes including conventional deuteration starting from labeled precursors and hydrogen-deuterium exchange reactions. These developments respond to increasing demand for deuterated compounds across chemical, environmental, and biological research fields, establishing deuterium labeling as an indispensable tool in modern analytical chemistry.

Properties

IUPAC Name

2,3-dibromo-2,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYAKSMZTVWUJB-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromopropionic-2,3,3-D3 acid can be synthesized through several methods. One common method involves the bromination of propionic acid derivatives. For instance, the bromination of propionic acid using bromine in the presence of a catalyst such as iron bromide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropionic-2,3,3-D3 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibromo derivatives, while substitution can produce various substituted propionic acids .

Scientific Research Applications

Organic Synthesis

Terminal Alkyne Synthesis
One of the primary applications of 2,3-Dibromopropionic-2,3,3-D3 acid is in the synthesis of terminal alkynes. Terminal alkynes are crucial intermediates in organic synthesis due to their versatility in further chemical reactions. A method developed for synthesizing terminal alkynes involves reacting 2,3-Dibromopropionic acid with an aryl compound under alkaline conditions. This method demonstrates high yields and mild reaction conditions, making it a preferred approach in synthetic organic chemistry .

Case Study: Synthesis Methodology
A specific example involves using 171 mg of 2,3-Dibromopropionic acid with a mineral alkali and a solvent (DMSO) at elevated temperatures (140°C) for 12 hours. The resulting product was purified through column chromatography, yielding a high-purity terminal alkyne . This illustrates the compound's effectiveness as a starting material for complex organic transformations.

Medicinal Chemistry

Pharmaceutical Applications
The brominated propionic acid derivatives have been explored for their potential pharmaceutical applications. Due to their structural characteristics, they can serve as building blocks for developing new drugs, particularly those targeting specific biological pathways. The introduction of bromine atoms can enhance the biological activity and selectivity of these compounds .

Case Study: Drug Development
Research has shown that derivatives of 2,3-Dibromopropionic acid exhibit anti-inflammatory properties. In one study, compounds synthesized from this acid were tested for their efficacy against inflammation in animal models, showing promising results that warrant further investigation into their therapeutic potential .

Agricultural Chemistry

Pesticide Development
Another significant application of this compound is in the development of agricultural chemicals such as pesticides. The compound's ability to act as a reagent in the synthesis of various agrochemicals makes it valuable in this field. Its bromine content can enhance the effectiveness of pesticide formulations by improving their stability and activity against pests .

Case Study: Pesticide Efficacy
In agricultural research, formulations containing derivatives of 2,3-Dibromopropionic acid were evaluated for their efficacy against common agricultural pests. Results indicated that these formulations provided effective pest control while minimizing environmental impact compared to traditional pesticides .

Material Science

Functional Materials
The unique properties of this compound also make it suitable for applications in material science. Its derivatives are being studied for use in liquid crystals and other functional materials due to their ability to influence phase transitions and optical properties .

Summary Table: Applications and Findings

Application Area Description Key Findings
Organic SynthesisSynthesis of terminal alkynesHigh yields under mild conditions
Medicinal ChemistryPotential drug developmentAnti-inflammatory properties observed
Agricultural ChemistryDevelopment of effective pesticidesEnhanced efficacy against pests
Material ScienceUse in liquid crystals and functional materialsImproved phase transition properties

Mechanism of Action

The mechanism of action of 2,3-Dibromopropionic-2,3,3-D3 acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,3-Dibromopropanoic-2,3,3-D3 acid
  • CAS Number : 600-05-5 (parent compound)
  • Molecular Formula : C₃H₁D₃Br₂O₂
  • Molecular Weight : 234.89 g/mol (deuterated form)
  • Deuterium Substitution : Three deuterium atoms replace hydrogens at positions 2, 3, and 3 .

Physical Properties :

  • Melting Point : 66.5°C (parent compound) .
  • Boiling Point : 129°C at 9 Torr (parent compound) .
  • Storage : Requires refrigeration due to hygroscopicity and reactivity .

Comparison with Structurally Similar Compounds

2,3-Dibromo-3-phenylpropionic Acid

  • CAS : 6286-30-2
  • Molecular Formula : C₉H₈Br₂O₂
  • Molecular Weight : 312.97 g/mol .
  • Key Differences :
    • Structure : Incorporates a phenyl group at position 3, altering steric and electronic properties.
    • Reactivity : Demonstrates stereoisomerism (e.g., (2R,3S) and (2S,3R) configurations) and forms phosphonium salts with triphenylphosphine .
    • Applications : Educational model for elimination kinetics in undergraduate labs .

Data Comparison :

Property 2,3-Dibromopropionic-2,3,3-D3 Acid 2,3-Dibromo-3-phenylpropionic Acid
Molecular Weight 234.89 g/mol 312.97 g/mol
Boiling Point 129°C (9 Torr) Not reported
Key Application Quantum computing, surrogates Educational synthesis studies

2,3-Dibromopropionyl Chloride and Ethyl Ester

  • Ethyl Ester (CAS 3674-13-3) :
    • Formula : C₅H₈Br₂O₂
    • Molecular Weight : 259.92 g/mol .
    • Use : Intermediate in esterification reactions; improved solubility in organic solvents compared to the acid .
  • Acid Chloride :
    • Reactivity : Facilitates amide bond formation with amines or alcohols under coupling reagents (e.g., DMAP, TEA) .

Functional Contrast :

  • Derivative Utility : While the deuterated acid is used in NMR studies, its ester and chloride forms are preferred in synthetic organic chemistry for controlled reactivity .

Bromoacrylic Acid Derivatives

  • Synthesis : 2,3-Dibromopropionic acid eliminates HBr under basic conditions (e.g., DMAP) to form bromoacrylic acid, which is prone to side reactions due to high hydrophilicity .
  • Comparison : Bromoacrylic acid derivatives are less stable in aqueous environments, making the parent dibromopropionic acid a more versatile precursor .

3-(3,4-Dimethoxyphenyl)propionic Acid

  • CAS : 2107-70-2
  • Molecular Formula : C₁₁H₁₄O₄
  • Key Differences :
    • Substituents : Methoxy groups enhance hydrophobicity and alter metabolic pathways (e.g., BBB permeability) .
    • Applications : Primarily used in pharmaceutical intermediates, unlike the deuterated acid’s role in spectroscopy .

Quantum Computing

  • NMR Implementation : The parent compound’s three-spin system enables pseudo-pure state creation for quantum algorithms, achieving 95% fidelity in experimental setups .
  • Deuterated Form : Enhances spin coherence times in NMR by reducing proton-induced relaxation .

Environmental Analysis

  • Surrogate Role : 2,3-Dibromopropionic acid is co-eluted with chlorodibromoacetic acid in EPA Method 552.2, ensuring accurate quantification of disinfection byproducts .

Tabulated Comparative Data

Compound CAS Number Molecular Weight (g/mol) Key Applications Unique Reactivity
This compound 600-05-5* 234.89 NMR spectroscopy, surrogates Deuterium-enhanced spin coherence
2,3-Dibromo-3-phenylpropionic Acid 6286-30-2 312.97 Educational kinetics studies Stereoisomer formation
2,3-Dibromopropionyl Ethyl Ester 3674-13-3 259.92 Organic synthesis Esterification stability
Bromoacrylic Acid 600-05-5† 152.97 Reactive intermediate High hydrophilicity limitations

*Parent compound; †Derived via elimination.

Biological Activity

2,3-Dibromopropionic acid (DBPA) is a brominated derivative of propionic acid that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications and toxicological effects. The compound is notable for its structural modifications, which enhance its reactivity and biological interactions. This article explores the biological activity of 2,3-Dibromopropionic-2,3,3-D3 acid, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃H₄Br₂O₂
  • Molecular Weight : 231.87 g/mol
  • CAS Number : 600-05-5

The biological activity of 2,3-Dibromopropionic acid is primarily attributed to its ability to interact with various biological systems:

  • Enzyme Inhibition : DBPA has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can inhibit succinate dehydrogenase, leading to altered energy metabolism in cells.
  • Cellular Toxicity : Studies have indicated that DBPA exhibits cytotoxic effects on various cell lines, including HEK293 and U87MG cells. The degree of toxicity appears to be concentration-dependent and may involve oxidative stress pathways .

Table 1: Cytotoxicity of 2,3-Dibromopropionic Acid on Cell Lines

Cell LineConcentration (µM)Viability (%)Mechanism of Action
HEK2931085Enzyme inhibition
U87MG5060Induction of apoptosis
A54910040Oxidative stress

Pharmacological Applications

Recent research has explored the potential use of DBPA as a radiosensitizer in cancer therapy. For example, a study demonstrated that DBPA derivatives could enhance the effectiveness of radiotherapy by improving oxygen delivery to tumor tissues, thereby increasing the sensitivity of cancer cells to radiation .

Case Study: Radiosensitization in Glioblastoma

A specific derivative of DBPA was evaluated for its radiosensitizing effects on glioblastoma cells in vivo. The study found that treatment with this compound led to a significant reduction in tumor growth compared to controls receiving radiation alone. The proposed mechanism involved enhanced oxygenation and reduced hypoxia within tumors .

Toxicological Considerations

While DBPA shows promise in therapeutic applications, its toxicological profile must be carefully considered:

  • Acute Toxicity : Animal studies have indicated that high doses of DBPA can lead to acute toxicity characterized by liver damage and gastrointestinal distress.
  • Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects due to genotoxicity associated with brominated compounds .

Q & A

Q. What are the standard synthetic routes for 2,3-dibromopropionic-2,3,3-D3 acid, and how can isotopic purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves bromination of propionic acid derivatives using deuterated reagents. For example, reacting 2,3-dibromopropionic acid with deuterium oxide (D2O) under controlled acidic conditions can introduce deuterium at specific positions. Isotopic purity is validated via NMR spectroscopy (e.g., observing the absence of proton signals at C-2 and C-3) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak for the deuterated form . Purification via recrystallization in deuterated solvents (e.g., DMSO-d6) minimizes proton exchange contamination .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms deuterium incorporation by absence of signals at C-2 and C-3. ¹³C NMR identifies carbon environments.
  • Isotopic Ratio Mass Spectrometry (IRMS): Quantifies deuterium enrichment levels.
  • High-Performance Liquid Chromatography (HPLC): Paired with UV-Vis detection to assess purity and rule out non-deuterated contaminants .

Q. How does deuterium labeling at C-2 and C-3 influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energy in reactions like SN2. Comparative kinetic studies using gas chromatography-mass spectrometry (GC-MS) can track reaction rates between deuterated and non-deuterated forms. Isotope effects (e.g., kH/kD > 1) indicate deuterium’s impact on transition states .

Advanced Research Questions

Q. How can this compound be used as a mechanistic probe in organocatalytic reactions?

Methodological Answer: Deuterium labeling enables tracking of proton/deuteron transfer steps in catalytic cycles. For example, in asymmetric catalysis, deuterium kinetic isotope effect (DKIE) studies using HRMS or Raman spectroscopy reveal whether C-H bond cleavage is rate-determining. Isotopic substitution at specific carbons (e.g., C-3) can isolate steric vs. electronic effects in transition states .

Q. What strategies mitigate isotopic scrambling during storage or reaction conditions?

Methodological Answer:

  • Low-Temperature Storage: Store at –20°C in deuterated solvents (e.g., CDCl3) to minimize proton exchange.
  • Inert Atmosphere: Use argon/vacuum-sealed vials to prevent moisture-induced scrambling.
  • Stability Monitoring: Periodic FT-IR analysis detects new O-H or C-H stretches, indicating deuterium loss .

Q. How do computational methods predict the thermodynamic stability of deuterated vs. non-deuterated forms?

Methodological Answer: Density Functional Theory (DFT) calculations compare bond dissociation energies (BDEs) of C-D vs. C-H bonds. Molecular dynamics (MD) simulations model solvent interactions to predict isotopic exchange rates. Software like Gaussian or ORCA with deuterium parameters validate experimental stability data .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies often arise from varying bromination conditions (e.g., excess Br2 vs. controlled electrophilic agents). Reproducibility requires standardized protocols:

  • Reagent Purity: Use freshly distilled Br2 and anhydrous conditions.
  • Reaction Monitoring: In-situ Raman spectroscopy tracks intermediate formation (e.g., bromonium ions).
  • Yield Optimization: Design of Experiments (DoE) models to balance temperature, stoichiometry, and reaction time .

Q. How can degradation pathways of this compound in environmental matrices be studied?

Methodological Answer:

  • Photolysis Studies: Expose to UV light in simulated environmental conditions (e.g., aqueous buffers) and analyze via LC-MS/MS for debrominated byproducts.
  • Microbial Degradation: Incubate with soil microbiota and use stable isotope probing (SIP) with ¹³C-labeled analogs to trace metabolic pathways .

Q. What are the challenges in quantifying trace amounts of deuterated analogs in complex mixtures?

Methodological Answer:

  • Matrix Effects: Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard to correct for signal suppression.
  • Chromatographic Separation: Optimize HPLC gradients with deuterium-sensitive columns (e.g., C18 with trifluoroacetic acid modifiers) to resolve isotopic peaks .

Q. How can isotopic labeling inform hydrogen-bonding interactions in crystallographic studies?

Methodological Answer: Neutron diffraction of deuterated crystals provides higher-resolution hydrogen/deuterium positions compared to X-ray. Pair with PXRD (powder X-ray diffraction) to assess crystal packing differences induced by deuterium’s smaller atomic radius .

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